2-(4-(2H-1,2,4-triazol-3-yl)phenyl)ethanamine
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Overview
Description
2-(4-(2H-1,2,4-triazol-3-yl)phenyl)ethanamine is an organic compound that belongs to the class of phenyl-1,2,4-triazoles These compounds are characterized by the presence of a 1,2,4-triazole ring substituted by a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2H-1,2,4-triazol-3-yl)phenyl)ethanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of isonicotinohydrazide with iso-thiocyanatobenzene in ethanol, followed by cyclization in the presence of a base such as sodium hydroxide . The reaction conditions often require refluxing and subsequent purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2H-1,2,4-triazol-3-yl)phenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can participate in substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted triazole derivatives .
Scientific Research Applications
2-(4-(2H-1,2,4-triazol-3-yl)phenyl)ethanamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-(2H-1,2,4-triazol-3-yl)phenyl)ethanamine involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound has been shown to inhibit the STAT3 pathway, leading to the suppression of cancer cell proliferation . Additionally, it can interact with enzymes and receptors, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol: This compound shares the triazole ring structure but has different substituents, leading to distinct biological activities.
(5-Phenyl-4H-1,2,4-triazol-3-yl)acetonitrile: Another similar compound with a triazole ring, used in different chemical and biological applications.
N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound is used in medicinal chemistry for its potential therapeutic effects.
Uniqueness
2-(4-(2H-1,2,4-triazol-3-yl)phenyl)ethanamine is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C10H12N4 |
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Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-[4-(1H-1,2,4-triazol-5-yl)phenyl]ethanamine |
InChI |
InChI=1S/C10H12N4/c11-6-5-8-1-3-9(4-2-8)10-12-7-13-14-10/h1-4,7H,5-6,11H2,(H,12,13,14) |
InChI Key |
GXJIIALWVTVKIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCN)C2=NC=NN2 |
Origin of Product |
United States |
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